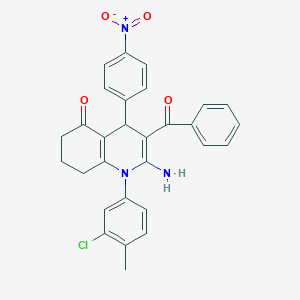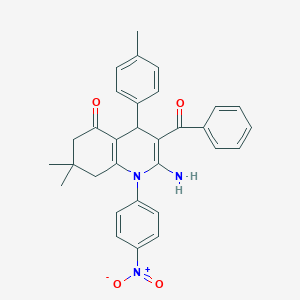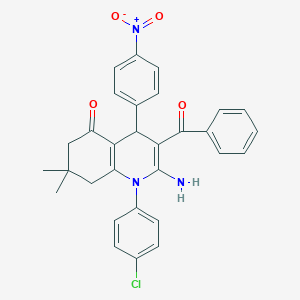
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus.
科学的研究の応用
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is widely used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been used to investigate the neural mechanisms of attention, working memory, and decision-making. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has also been used in studies of drug abuse and addiction, as it has similar effects on the brain as other drugs of abuse.
作用機序
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the CNS, which improves attention, focus, and alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, and can cause vasoconstriction. It also increases the release of glucose from the liver and decreases appetite. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has been shown to improve cognitive function and memory, and can also improve motor coordination.
実験室実験の利点と制限
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is a useful tool for studying the effects of psychostimulant drugs on the brain and behavior. It has a well-established mechanism of action and is widely used in clinical practice, which makes it a useful reference point for research studies. However, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some limitations for lab experiments. It can be difficult to control the dosage and timing of administration, which can affect the results of the study. Additionally, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some potential side effects, such as increased heart rate and blood pressure, which can confound the results of the study.
将来の方向性
There are several future directions for research on 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the long-term effects of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate on the brain and behavior. Finally, there is a need for more research on the use of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate in the treatment of other psychiatric disorders, such as depression and anxiety.
合成法
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetate to form ethyl 2-piperidone, which is then reacted with 4-methylbenzaldehyde to form 4-methyl-2,5-dioxo-1-pyrrolidine acetophenone. This intermediate is then reacted with methylamine to form 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate.
特性
製品名 |
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-5-14(6-4-12)19-16(20)11-15(17(19)21)18-9-7-13(2)8-10-18/h3-6,13,15H,7-11H2,1-2H3 |
InChIキー |
BABSFMRLMAWYKV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)





![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)